3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile is an organic compound with the molecular formula C6H7BrN2 It is a heterocyclic compound that contains both nitrogen and bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile can be achieved through several synthetic routes. One common method involves starting with 3-amino-4-bromopyridine, which undergoes a series of reactions to form the pyrrolo[1,2-b]pyrazole structure.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes to achieve high yields and purity. This may include the use of specific catalysts, solvents, and reaction conditions to ensure efficient production. The compound is usually produced in a controlled environment to maintain its stability and prevent degradation.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Catalysts: For cyclization reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole: A closely related compound without the 2-carbonitrile group.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another heterocyclic compound with similar structural features.
Uniqueness
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile is unique due to the presence of both the bromine atom and the 2-carbonitrile group, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H6BrN3 |
---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile |
InChI |
InChI=1S/C7H6BrN3/c8-7-5(4-9)10-11-3-1-2-6(7)11/h1-3H2 |
InChI Key |
QPIJEPLQFQAZHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=NN2C1)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.